N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine consists of a cyclopropane ring attached to a bromopyridine ring via a methylene bridge. The molecular weight of this compound is 227.1 g/mol.Scientific Research Applications
Cyclopropanamine Compounds and Their Uses
- Application in CNS Diseases: Cyclopropanamine compounds, including N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine, are explored for their role in treating central nervous system (CNS) diseases. These compounds are functionalized inhibitors of Lysine-specific demethylase 1 (LSD1), a crucial enzyme in DNA packaging and histone regulation. LSD1 inhibitors have potential in treating schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Synthesis and Bioactivity
- Herbicidal and Fungicidal Activity: N-cyclopropanecarboxyl-N'-pyridin-2-yl thioureas and related compounds, which may include N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine, have been synthesized and shown to possess significant herbicidal and fungicidal activities. This demonstrates their potential application in agriculture (L. Tian et al., 2009).
Chemical Transformations and Catalysis
- Catalytic Applications: The compound has been used in the study of catalytic reactions, such as the cyanation of aromatic halides. This research contributes to the field of synthetic organic chemistry, particularly in developing new methods for functionalizing molecules (Y. Sakakibara et al., 1993).
Pharmaceutical Research
- Drug Development and Synthesis: Various studies have focused on the synthesis and evaluation of cyclopropanamine derivatives for pharmaceutical applications. These include developing novel N-cyclopropyldecahydroacridine-1,8-dione derivatives and cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, highlighting the compound's relevance in drug discovery and development (S. Tu et al., 2005; M. Dappen et al., 2010).
Biochemistry and Enzymology
- Enzyme Interaction Studies: Research has also delved into understanding how cyclopropanamine compounds interact with enzymes, such as horseradish peroxidase. This is crucial for understanding the biochemical pathways and mechanisms in which these compounds participate (C. L. Shaffer et al., 2001).
Safety And Hazards
While specific safety and hazard information for N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-11-4-3-7(9)5-12-8-1-2-8/h3-4,6,8,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUBVLOMBAZJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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